molecular formula C8H5F5 B1439506 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene CAS No. 1138445-28-9

1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene

Cat. No.: B1439506
CAS No.: 1138445-28-9
M. Wt: 196.12 g/mol
InChI Key: NMFBJPHGESOGSA-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene is an organic compound that belongs to the class of difluoroethylated aromatics

Preparation Methods

The synthesis of 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene typically involves the introduction of the difluoroethyl group onto an aromatic ring. One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroethylating reagent. The reaction is often catalyzed by copper and requires specific conditions to achieve high yields . Industrial production methods may involve the use of complex catalysts and optimized reaction conditions to ensure the purity and efficiency of the synthesis .

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene has several scientific research applications:

Comparison with Similar Compounds

1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene can be compared with other difluoroethylated aromatics, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(1,1-difluoroethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-8(12,13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFBJPHGESOGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258865
Record name 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-28-9
Record name 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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